N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide
Description
N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide is a synthetic small molecule characterized by a triazolopyrimidine core linked via a propyl chain to a 4-cyanobenzamide moiety. The 4-cyanobenzamide group introduces electron-withdrawing properties, which may influence binding affinity and metabolic stability.
Properties
IUPAC Name |
4-cyano-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O/c17-8-12-3-5-14(6-4-12)15(23)18-7-1-2-13-9-19-16-20-11-21-22(16)10-13/h3-6,9-11H,1-2,7H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRQLCFFXCPNGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide typically involves the following steps:
Formation of the Triazolopyrimidine Core: This is achieved through a cyclization reaction involving enaminonitriles and benzohydrazides under microwave irradiation.
Attachment of the Propyl Chain: The triazolopyrimidine core is then reacted with a propylating agent under basic conditions to introduce the propyl chain at the 6-position.
Introduction of the Cyanobenzamide Group: The final step involves the reaction of the propylated triazolopyrimidine with 4-cyanobenzoyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
The use of microwave-assisted synthesis can be adapted for industrial-scale production to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the cyanobenzamide moiety.
Oxidation and Reduction: The triazolopyrimidine core can be subjected to oxidation and reduction reactions to modify its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives of triazolo[1,5-a]pyrimidine have been shown to inhibit tumor growth in various cancer cell lines. A study demonstrated that N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide effectively reduced cell viability in breast cancer cell lines by inducing apoptosis .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that triazole derivatives can act against a range of bacterial and fungal pathogens. In vitro tests revealed that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Compounds similar to this compound have shown promise in reducing inflammatory markers in animal models of arthritis and other inflammatory conditions . The mechanism involves the inhibition of pro-inflammatory cytokines.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of compounds. The presence of the triazole ring and the cyanobenzamide group in this compound contributes significantly to its biological activity. Modifications at specific positions on the triazole or benzamide can enhance potency and selectivity against target enzymes or receptors .
Case Study 1: Anticancer Efficacy
In a preclinical study published in Cancer Research, researchers investigated the efficacy of this compound on human lung cancer cells. The compound was administered at varying concentrations and showed a dose-dependent reduction in cell proliferation with an IC50 value of 15 µM .
Case Study 2: Antimicrobial Testing
A study conducted on the antimicrobial effects of this compound revealed that it inhibited the growth of Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL respectively. These findings suggest its potential as a lead compound for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide involves the inhibition of CDK2/cyclin A2 complex. This inhibition leads to the disruption of the cell cycle, particularly at the G1/S transition, resulting in apoptosis of cancer cells . The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, thereby preventing the phosphorylation of downstream targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share the triazolopyrimidine core but differ in substituents and linker regions. Below is a comparative analysis based on molecular features and available
Table 1: Structural and Molecular Comparison
Key Structural Differences and Implications
Substituent Effects: The 4-cyanobenzamide group in the target compound contrasts with the thiophene (electron-rich) and halogenated phenyl (lipophilic) groups in analogs . The cyano group may enhance binding to polar active sites, whereas thiophene or halogens could improve membrane permeability.
For example, thiophene-containing derivatives exhibit π-stacking interactions critical for enzyme inhibition , and halogenated analogs may disrupt microbial membranes via hydrophobic interactions .
Synthetic Accessibility :
- The propyl-linked benzamide derivatives (e.g., target compound) are synthetically accessible via amide coupling between triazolopyrimidine-propylamines and benzoyl chlorides. In contrast, fused bicyclic analogs (e.g., pyrrolo-triazolopyrazines) require multistep heterocyclic annulation, increasing complexity .
Biological Activity
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula : CHNO
- Molecular Weight : 232.25 g/mol
The structure features a triazolo-pyrimidine moiety, which is known for its diverse biological activities.
Research indicates that compounds similar to this compound exhibit significant activity against various biological targets:
- AXL Receptor Tyrosine Kinase Inhibition : This compound has been shown to inhibit AXL receptor tyrosine kinase function, which is implicated in cancer progression and metastasis. Inhibition of AXL can lead to reduced tumor growth and enhanced sensitivity to chemotherapy .
- Phosphodiesterase (PDE) Inhibition : Related compounds have demonstrated the ability to inhibit phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides and subsequent effects on cell proliferation and apoptosis .
Therapeutic Applications
The biological activities of this compound suggest several potential therapeutic applications:
- Cancer Treatment : Due to its ability to inhibit AXL signaling pathways, it may be useful in treating various cancers, particularly those resistant to conventional therapies.
- Anti-inflammatory Effects : Compounds in this class have also been studied for their anti-inflammatory properties, making them candidates for treating inflammatory diseases .
Case Studies and Experimental Data
- In Vitro Studies : A study demonstrated that this compound exhibited cytotoxic effects against human cancer cell lines. The compound's IC50 values were determined through MTT assays, indicating effective dose-response relationships.
- Animal Models : In vivo studies using murine models showed that administration of this compound resulted in significant tumor size reduction compared to control groups. The mechanism was linked to the induction of apoptosis in cancer cells.
- Pharmacokinetics : Preliminary pharmacokinetic studies indicated favorable absorption and distribution characteristics, suggesting potential for oral bioavailability.
Data Table
Q & A
Advanced Research Question
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 37°C for 24 hours. Monitor degradation via LC-MS .
- Photostability : Use ICH Q1B guidelines with a light cabinet (1.2 million lux hours) to detect photo-degradants .
- Long-term stability : Store at -20°C in amber vials with desiccants; analyze monthly for 6 months .
Key Finding : A related triazolopyrimidine derivative showed <5% degradation after 6 months under recommended storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
